molecular formula C23H48N2O B14374043 N-[2-(Diethylamino)ethyl]heptadecanamide CAS No. 90264-69-0

N-[2-(Diethylamino)ethyl]heptadecanamide

Cat. No.: B14374043
CAS No.: 90264-69-0
M. Wt: 368.6 g/mol
InChI Key: FROYWWWERLHCCR-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]heptadecanamide is an organic compound with the molecular formula C23H48N2O. It consists of a heptadecanamide backbone with a diethylaminoethyl substituent. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]heptadecanamide typically involves the reaction of heptadecanoic acid with N,N-diethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]heptadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted amides or amines

Scientific Research Applications

N-[2-(Diethylamino)ethyl]heptadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.

    Industry: The compound can be used in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]heptadecanamide involves its interaction with biological membranes and proteins. The diethylaminoethyl group can facilitate binding to specific molecular targets, while the heptadecanamide backbone provides lipophilicity, allowing the compound to integrate into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Diethylamino)ethyl]benzamide
  • N-[2-(Diethylamino)ethyl]octadecanamide
  • N-[2-(Diethylamino)ethyl]hexadecanamide

Uniqueness

N-[2-(Diethylamino)ethyl]heptadecanamide is unique due to its specific chain length and the presence of the diethylaminoethyl group. This combination imparts distinct physicochemical properties, such as solubility and membrane affinity, which can be advantageous in various applications compared to its shorter or longer chain analogs.

Properties

CAS No.

90264-69-0

Molecular Formula

C23H48N2O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]heptadecanamide

InChI

InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26)

InChI Key

FROYWWWERLHCCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC

Origin of Product

United States

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